molecular formula C8H12O2 B8316369 4-(Oxolan-3-yl)but-3-en-2-one

4-(Oxolan-3-yl)but-3-en-2-one

Cat. No.: B8316369
M. Wt: 140.18 g/mol
InChI Key: REAALJBAWUEWMU-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Oxolan-3-yl)but-3-en-2-one is a cyclic enone compound featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a conjugated α,β-unsaturated ketone system (but-3-en-2-one). This structural motif combines the rigidity of the oxolane ring with the electrophilic reactivity of the enone moiety, making it a versatile intermediate in organic synthesis. The compound’s conjugated system is expected to exhibit UV-Vis absorption characteristics similar to other α,β-unsaturated ketones, with substituents influencing electronic transitions .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(E)-4-(oxolan-3-yl)but-3-en-2-one

InChI

InChI=1S/C8H12O2/c1-7(9)2-3-8-4-5-10-6-8/h2-3,8H,4-6H2,1H3/b3-2+

InChI Key

REAALJBAWUEWMU-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1CCOC1

Canonical SMILES

CC(=O)C=CC1CCOC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(Oxolan-3-yl)but-3-en-2-one can be contextualized by comparing it to analogs with varying substituents. Key differences arise in electronic effects, synthetic accessibility, and applications.

Substituent Effects on Electronic Properties

  • (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one: The electron-donating dimethylamino group shifts the UV-Vis absorption maximum to 375 nm due to a reduced HOMO-LUMO gap. This contrasts with (E)-4-(4-nitrophenyl)but-3-en-2-one, where the electron-withdrawing nitro group results in a blue-shifted absorption at 323 nm .
  • 4-(2,3,6-Trimethylphenyl)but-3-en-2-one: Methyl groups enhance steric bulk and hydrophobicity, prompting regulatory scrutiny for genotoxicity, though data remain incomplete .

Data Tables

Table 1: Structural and Spectral Comparison of Selected Compounds

Compound Name Substituent Molecular Formula UV-Vis λmax (nm) Key Applications
This compound Oxolan-3-yl C₈H₁₂O₂ ~350 (estimated) Synthetic intermediate
(E)-4-(4-Dimethylaminophenyl)but-3-en-2-one 4-Dimethylaminophenyl C₁₂H₁₅NO 375 Photophysical studies
(E)-4-(4-Nitrophenyl)but-3-en-2-one 4-Nitrophenyl C₁₀H₉NO₃ 323 Electrophilic reagents
(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one 3-Phenylisoxazol-5-yl C₁₃H₁₁NO₂ Not reported Heterocyclic synthesis
4-(2,3,6-Trimethylphenyl)but-3-en-2-one 2,3,6-Trimethylphenyl C₁₃H₁₆O Not reported Flavoring agent (pending safety review)

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